molecular formula C9H10BrClO2 B1276162 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene CAS No. 54370-01-3

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene

Cat. No.: B1276162
CAS No.: 54370-01-3
M. Wt: 265.53 g/mol
InChI Key: GJOPMIJUVCIPIZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with two methoxy groups

Preparation Methods

The synthesis of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-4,5-dimethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-4,5-dimethoxybenzene .

Scientific Research Applications

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene involves its interaction with various molecular targets. The halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPMIJUVCIPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407051
Record name 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54370-01-3
Record name 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54370-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Bromo-4,5-dimethoxy-phenyl)-methanol (2.47 g) is dissolved in methylene chloride (30 ml) and thereto is added thionyl chloride (875 μl), and the mixture is stirred at room temperature for 30 minutes. The reaction solution is concentrated under reduced pressure, and thereto is added hexane and the resulting crystal is filtered to give 1-bromo-2-chloromethyl-4,5-dimethoxy-benzene (2.25 g). MS (m/z): 229/231
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
875 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Bromo-4,5-dimethoxy-phenyl)-methanol (25.09 g, 0.1015 mol) was added as a solid to a vigorously stirred solution of concentrated aqueous HCl (75 mL). The resulting white suspension was stirred at room temperature for 30 min. The resulting mixture was then extracted with CH2Cl2 (3×) and the combined extracts dried over MgSO4, filtered and concentrated in vacuo to yield 1-bromo-2-chloromethyl-4,5-dimethoxy-benzene as a white solid.
Quantity
25.09 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One

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